Aurachin A
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Overview
Description
Aurachin A is a natural product found in Stigmatella erecta with data available.
Scientific Research Applications
Biosynthesis and Biochemical Properties
Aurachin A is one of the main members of the aurachin family of secondary metabolites, produced by the myxobacterium Stigmatella aurantiaca. These compounds are isoprenoid quinoline alkaloids classified into types based on the position of the farnesyl residue. The biosynthesis of aurachins, including this compound, involves several genes coding for tailoring enzymes (Pistorius, Li, Sandmann, & Müller, 2011). Additionally, the membrane-bound farnesyltransferase AuaA from Stigmatella aurantiaca catalyzes the prenylation of 2‐methyl‐4‐hydroxyquinoline, a crucial step in aurachin biosynthesis (Stec, Pistorius, Müller, & Li, 2011).
Antibacterial and Antifungal Activities
Aurachins, including this compound, are known for their inhibitory effects on Gram-positive bacteria and some yeasts and molds. They operate by blocking NADH oxidation in beef heart submitochondrial particles (Kunze, Höfle, & Reichenbach, 1987).
Inhibition of Electron Transport Chain
This compound acts as a potent inhibitor in the electron transport chain. It disrupts the function of menaquinone biosynthesis and the bacterial electron transport, showing promise in the development of antimicrobial agents, especially against nonreplicating Mycobacterium tuberculosis (Debnath, Siricilla, Wan, Crick, Lenaerts, Franzblau, & Kurosu, 2012).
Mitochondrial Respiration Inhibition
Aurachins, including this compound, have been shown to inhibit mitochondrial respiration. They function as inhibitors of various cytochrome complexes, highlighting their potential in antiparasitic and cytotoxic applications (Li, Herrmann, Zang, Grellier, Prado, Müller, & Nay, 2013).
Inhibitory Action on Photosynthetic Electron Flow
This compound demonstrates inhibitory effects on photosynthetic electron flow through Photosystem II and the Cytochrome b6/f-Complex. Its mechanism of action resembles that of other Photosystem II herbicides, suggesting a potential role in agricultural applications (Oettmeier, Dostatni, Majewski, Höfle, Fecker, Kunze, & Reichenbach, 1990).
Novel Biosynthetic Transformations
The biosynthesis of aurachin derivatives includes unique chemical reactions, such as a pinacol rearrangement, which is unprecedented in secondary metabolite biosynthesis. This highlights the intricate natural synthesis mechanisms of this compound (Katsuyama, Harmrolfs, Pistorius, Li, & Müller, 2012).
Properties
CAS No. |
108354-15-0 |
---|---|
Molecular Formula |
C25H33NO3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(5E)-6,10-dimethyl-2-(4-methyl-5-oxido-1,2-dihydrofuro[2,3-c]quinolin-5-ium-2-yl)undeca-5,9-dien-2-ol |
InChI |
InChI=1S/C25H33NO3/c1-17(2)10-8-11-18(3)12-9-15-25(5,27)23-16-21-20-13-6-7-14-22(20)26(28)19(4)24(21)29-23/h6-7,10,12-14,23,27H,8-9,11,15-16H2,1-5H3/b18-12+ |
InChI Key |
ZEUIHPOXFICJIT-LDADJPATSA-N |
Isomeric SMILES |
CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CC/C=C(\C)/CCC=C(C)C)O)[O-] |
SMILES |
CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CCC=C(C)CCC=C(C)C)O)[O-] |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C3=C1OC(C3)C(C)(CCC=C(C)CCC=C(C)C)O)[O-] |
Synonyms |
aurachin A aurachin-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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